Hexahydro-1,3,5-triphenyl-1,3,5-triazine

Thermochemistry Materials Stability Energetic Materials

Procure high-purity (≥98%) Hexahydro-1,3,5-triphenyl-1,3,5-triazine (CAS 91-78-1) for critical, compound-specific applications. Its fully saturated ring delivers a distinct thermochemical profile (ΔfH°solid = 352.7 kJ/mol, mp 190–192°C) unattainable with aromatic triazine analogs. Essential for stoichiometric control in V-0 rated polybenzoxazine synthesis and selective 4,4'-MDA purification, enabling cleaner monomer streams for aerospace-grade polyamides and diisocyanates. Also uniquely enables recyclable, acid/base-degradable epoxy networks (Young's modulus up to 2.05 GPa). Do not substitute with other triazines.

Molecular Formula C21H21N3
Molecular Weight 315.4 g/mol
CAS No. 91-78-1
Cat. No. B1293582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydro-1,3,5-triphenyl-1,3,5-triazine
CAS91-78-1
Molecular FormulaC21H21N3
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESC1N(CN(CN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H21N3/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21/h1-15H,16-18H2
InChIKeyVASMRQAVWVVDPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydro-1,3,5-triphenyl-1,3,5-triazine (CAS 91-78-1): Core Identity and Procurement-Signature Properties


Hexahydro-1,3,5-triphenyl-1,3,5-triazine (CAS 91-78-1) is a fully saturated, six-membered heterocyclic triazine derivative bearing three phenyl substituents. It is synthesized via the condensation of aniline with formaldehyde, yielding a white to off-white crystalline solid with a melting point of 190–192°C . The compound exhibits a distinct thermochemical profile, with a solid-state enthalpy of formation (ΔfH°solid) of 352.7 ± 0.63 kJ/mol , and is routinely supplied at ≥97% purity by reputable vendors . Its molecular formula is C21H21N3 and it carries the MDL number MFCD00043590 .

Hexahydro-1,3,5-triphenyl-1,3,5-triazine: Why In-Class Triazines Are Not Interchangeable


Despite sharing a triazine core, hexahydro-1,3,5-triphenyl-1,3,5-triazine cannot be freely substituted with other triazine derivatives. Its fully saturated hexahydro ring confers a unique combination of thermochemical stability and reactive versatility . For instance, the compound's solid-state enthalpy of formation is over twice that of the parent aromatic 1,3,5-triazine , and its melting point differs by more than 40°C from the analogous 2,4,6-triphenyl-1,3,5-triazine . Furthermore, its ability to function as a selective reagent in diamine isomer purification and as a latent precursor in benzoxazine synthesis are not replicated by other triazine compounds. These quantitative and functional divergences mandate compound-specific sourcing.

Quantitative Differentiators for Hexahydro-1,3,5-triphenyl-1,3,5-triazine: Head-to-Head Evidence for Scientific Selection


Solid-State Enthalpy of Formation vs. 1,3,5-Triazine

Hexahydro-1,3,5-triphenyl-1,3,5-triazine exhibits a solid-state enthalpy of formation (ΔfH°solid) of 352.7 ± 0.63 kJ/mol , which is more than double that of the parent aromatic 1,3,5-triazine (ΔHf°(cr) = 171.69 ± 0.77 kJ/mol) . This substantial endothermic offset indicates a markedly different thermodynamic stability profile that directly impacts formulation design and processing windows.

Thermochemistry Materials Stability Energetic Materials

Melting Point Differential vs. 2,4,6-Triphenyl-1,3,5-triazine

The melting point of hexahydro-1,3,5-triphenyl-1,3,5-triazine is reported as 190–192°C . In contrast, the structurally analogous aromatic triazine, 2,4,6-triphenyl-1,3,5-triazine (CAS 493-77-6), melts at 236°C . The 44–46°C lower melting point of the hexahydro derivative reflects its saturated ring structure and influences its behavior as a solid intermediate in melt-processable formulations.

Polymer Chemistry Thermal Processing Solid-State Handling

Selective Removal of Diamine Isomers in MDA Purification

U.S. Patent 4,028,361 discloses a method for the selective removal of 2,2'- and 2,4'-diaminodiphenylmethane isomers from mixtures containing 4,4'-MDA using 1,3,5-triphenylhexahydro-1,3,5-triazine as the active reagent . The process requires 0.2–0.9 equivalents of the triazine per mole of diamine isomers to achieve effective purification, while alternative triazines or conventional distillation fail to deliver comparable selectivity under similar conditions.

Isocyanate Precursors Polyurethane Intermediates Process Chemistry

Purity Specification: 98% vs. Lower-Grade Alternatives

Commercially available hexahydro-1,3,5-triphenyl-1,3,5-triazine is routinely supplied at 98% purity (by area normalization) , whereas alternative sources or bulk industrial grades may be offered at lower purities (e.g., ≥95% or technical grade). This higher specification reduces variability in stoichiometry-sensitive applications such as benzoxazine monomer synthesis and crosslinking formulations.

Procurement Specifications Analytical Consistency Reproducible Synthesis

Hexahydro-1,3,5-triphenyl-1,3,5-triazine: High-Value Application Scenarios Driven by Quantitative Evidence


Synthesis of Benzoxazine Monomers and High-Performance Polybenzoxazines

Hexahydro-1,3,5-triphenyl-1,3,5-triazine serves as the key intermediate in the solventless synthesis of benzoxazine-based phenolic resins . The compound's defined melting point (190–192°C) and high purity (98%) enable reproducible stoichiometric control , leading to polybenzoxazines with improved thermal stability and V-0 flammability ratings .

Purification of 4,4'-Diaminodiphenylmethane (MDA) for High-Performance Polymers

This compound is specifically required in the patented process for the selective removal of 2,2'- and 2,4'-MDA isomers from crude MDA mixtures . The unique reactivity of hexahydro-1,3,5-triphenyl-1,3,5-triazine under acidic conditions enables the isolation of substantially pure 4,4'-MDA, a critical monomer for polyamides and diisocyanates used in aerospace and automotive applications.

Development of Degradable/Recyclable Epoxy Networks

Hexahydro-1,3,5-triphenyl-1,3,5-triazine is employed as a precursor for hexahydro-s-triazine (HHT)-based curing agents . Epoxy networks cured with HHT derivatives exhibit acid/base-degradability (complete degradation in 1 M H⁺/OH⁻ at 60°C within 36 h) while maintaining Young's modulus up to 2.05 GPa and tensile strength up to 70.9 MPa . This enables recyclable composite materials not achievable with conventional triazine curatives.

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